4-chloro-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide
Overview
Description
4-chloro-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a benzamide core substituted with chloro and carbamothioyl groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-chlorobenzoyl chloride, which is then reacted with potassium thiocyanate to form 4-chlorobenzoyl isothiocyanate. This intermediate is further reacted with 4-aminophenylpropanamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like acetone and require precise temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-chloro-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The presence of the carbamothioyl group allows it to form strong interactions with the active sites of enzymes, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[(4-cyanophenyl)carbamothioyl]benzamide
- 4-chloro-N-{[4-(4-morpholinyl)phenyl]carbamothioyl}benzamide
- 2-chloro-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide
Uniqueness
Compared to similar compounds, 4-chloro-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide exhibits unique properties due to the specific arrangement of its functional groups. This unique structure contributes to its distinct reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-chloro-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S2/c1-2-15(24)22-17(26)20-13-7-9-14(10-8-13)21-18(27)23-16(25)11-3-5-12(19)6-4-11/h3-10H,2H2,1H3,(H2,20,22,24,26)(H2,21,23,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWKMDMDOURQMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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